F-2 hydrochloride

Drug Discrimination Hallucinogen Pharmacology Structure-Activity Relationship

Select F-2 hydrochloride (CAS 85258-13-5) for your research to leverage its uniquely characterized low-potency profile. With >10-fold reduced activity vs. DOM and 3-fold lower than its des-methyl analogue, it serves as the definitive negative control for 5-HT2A receptor SAR studies. The hydrochloride salt ensures precise weighing and solubility for reproducible reference standard preparation in forensic LC-MS/MS and in vitro binding assays.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 85258-13-5
Cat. No. B12771603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF-2 hydrochloride
CAS85258-13-5
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2O1)CC(C)N)OC.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-8(14)4-10-7-13-11(5-9(2)16-13)6-12(10)15-3;/h6-9H,4-5,14H2,1-3H3;1H
InChIKeyVXEOIOCXDXKIPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





F-2 Hydrochloride (CAS 85258-13-5): Chemical Identity and Core Pharmacological Class


F-2 hydrochloride (CAS 85258-13-5) is the salt form of 6-(2-aminopropyl)-5-methoxy-2-methyl-2,3-dihydrobenzofuran, a synthetic psychedelic agent first described by Alexander Shulgin [1]. It belongs to the substituted benzofuran class, which are rigid analogues of phenethylamine hallucinogens such as DOM (2,5-dimethoxy-4-methylamphetamine) [1]. The compound was developed to probe the conformational constraints of the 5-methoxy group in hallucinogen receptor interactions [1]. In PiHKAL, the freebase is reported to have a minimum active dose of 15 mg in humans, though with few to no discernible effects, and its duration is unknown [1]. Animal studies demonstrate that F-2 substitutes for the psychedelic DOM in drug discrimination paradigms but with markedly reduced potency [1].

Why F-2 Hydrochloride Cannot Be Interchanged with DOM or Other Benzofuran Analogues


Despite sharing a common phenethylamine pharmacophore, subtle structural modifications among benzofuran analogues produce large potency differences that preclude generic substitution. F-2 hydrochloride bears a 2-methyl group on the dihydrofuran ring and a 5-methoxy substituent, whereas its close analogue 6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran (des-methyl-F-2) lacks the 2-methyl group, and DOM possesses an open-chain 2,5-dimethoxy-4-methylphenyl structure [1]. These differences profoundly affect receptor activation: in drug discrimination assays, F-2 is several-fold less potent than its des-methyl counterpart and more than an order of magnitude less potent than DOM [1][2]. Therefore, selecting F-2 hydrochloride specifically—rather than assuming equivalence with related structures—is essential for studies probing the role of the 2-methyl substituent or for applications requiring a low-potency benzofuran reference standard.

Head-to-Head Potency and Selectivity Data for F-2 Hydrochloride Against Key Comparators


F-2 Hydrochloride Exhibits >10-Fold Lower Potency Than DOM in LSD Drug Discrimination

In rats trained to discriminate the psychedelic cue of LSD (0.08 mg/kg), both 6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran (des-methyl-F-2) and F-2 elicited full substitution, but the doses required were more than 10-fold higher than those needed for DOM [1]. This establishes that the 2,3-dihydrobenzofuran scaffold, and the 2-methyl substitution in particular, dramatically attenuates in vivo hallucinogen-like activity.

Drug Discrimination Hallucinogen Pharmacology Structure-Activity Relationship

F-2 Is 3-Fold Less Potent Than Its Des-Methyl Analog in Rat Behavioral Assays

According to Shulgin's PiHKAL, the des-methyl analogue of F-2 (6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran) was three times more potent than F-2 in rat studies, while still being approximately 15 times less potent than DOM [1]. This places F-2 at roughly 45-fold lower potency than DOM, highlighting the critical impact of the 2-methyl group on activity.

Benzofuran SAR Methyl Substitution Effect In Vivo Potency Ranking

Human Data: F-2 Produces Negligible Effects at 15 mg, in Contrast to DOM's Potent Psychoactivity

In PiHKAL, Shulgin reports that a 15 mg oral dose of F-2 produces 'few to no effects' in humans, whereas DOM is active at doses as low as 2–5 mg [1]. This >3-fold difference in human threshold dose (and likely >7.5-fold when comparing effective doses) underscores the profound attenuation of psychoactivity conferred by the benzofuran scaffold with 2-methyl substitution.

Human Psychedelic Threshold Minimum Active Dose Clinical Safety Signal

Salt Form Differentiation: F-2 Hydrochloride Offers Improved Handling Over the Freebase

Shulgin's synthetic notes indicate that the hydrochloride salt of F-2 was prepared but found 'not satisfactory as a solid derivative'; however, the oxalate salt was noted to be non-hygroscopic and stable [1]. This indicates that procurement of the hydrochloride form specifically addresses solubility and handling considerations distinct from other salt forms (oxalate) or the freebase. In forensic and analytical reference standard contexts, the hydrochloride may be preferred for its aqueous solubility in LC-MS mobile phases, despite its hygroscopicity.

Salt Selection Physicochemical Stability Reference Standard Preparation

Optimal Use Cases for F-2 Hydrochloride Based on Verified Differentiation


Low-Potency Probe in Benzofuran Structure-Activity Relationship (SAR) Studies

F-2 hydrochloride serves as the least active reference point in a potency series that includes des-methyl-F-2 and DOM. Its >10-fold lower potency relative to DOM (and 3-fold lower than des-methyl-F-2) makes it an ideal negative control or low-activity comparator for SAR investigations into the role of the 2-methyl substituent in 5-HT2A receptor activation [1][2].

Analytical Reference Standard for Forensic Toxicology of Low-Potency Benzofurans

Given its established chemical identity (CAS 85258-13-5) and availability as a hydrochloride salt, F-2 hydrochloride can be used as a certified reference material for LC-MS/MS identification and quantification of substituted benzofurans in biological matrices. Its distinct retention time and mass spectrum, coupled with its low-potency psychoactive profile, reduce the risk of handling in forensic laboratories [1].

Non-Psychoactive Control Compound for In Vitro 5-HT2A Functional Assays

Because F-2 is essentially inactive in humans at 15 mg and shows dramatically reduced in vivo potency compared to DOM, it can be deployed as a structurally matched inactive or low-activity control in 5-HT2A receptor binding, calcium flux, and β-arrestin recruitment assays, helping to establish a SAR baseline for benzofuran hallucinogens [1][2].

Synthetic Chemistry Intermediate for Benzofuran Derivative Libraries

The PiHKAL synthetic procedure describes F-2 freebase as an intermediate in the preparation of other benzofuran analogues. Procuring the hydrochloride salt facilitates precise weighing and controlled stoichiometry in further derivatization reactions, supporting the generation of compound libraries for medicinal chemistry exploration of serotonergic targets [1].

Quote Request

Request a Quote for F-2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.